molecular formula C9H13NO B2469543 (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL CAS No. 639054-51-6

(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL

Cat. No. B2469543
CAS RN: 639054-51-6
M. Wt: 151.209
InChI Key: JTEURNIHEPFUIJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL, also known as (2R)-Methamphetamine, is an organic compound that is widely used in scientific research and has a variety of applications in the biochemical and physiological fields. It is a chiral compound, meaning it has two different forms that are mirror images of each other. This compound has been studied extensively and has been found to have a wide range of effects on the body and mind.

Scientific Research Applications

DNA Interaction and Docking Studies

(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL is utilized in the synthesis of novel Schiff base ligands, which are significant in DNA binding studies. For instance, Kurt et al. (2020) synthesized a Schiff base ligand from reactions involving this compound. These ligands, along with their metal complexes, have shown DNA binding activity, indicating potential applications in drug discovery and molecular biology (Kurt et al., 2020).

Antitumor Properties

The compound plays a role in the synthesis of compounds with antitumor properties. Bradshaw et al. (2002) explored its use in creating prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles, which showed selective and potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).

Synthesis of Tertiary Aminoalkanol Hydrochlorides

This compound is crucial in the synthesis of tertiary aminoalkanol hydrochlorides, which have been tested for their antitumor activity. Isakhanyan et al. (2016) reported on the synthesis and biological properties of these compounds, highlighting their potential in medicinal chemistry (Isakhanyan et al., 2016).

Catalysis and Synthesis of Optically Active Compounds

The compound is instrumental in catalytic processes and the synthesis of optically active compounds. For example, Yang et al. (1997) used related compounds in the synthesis of Ru(II) complexes, which are significant in catalytic asymmetric transfer hydrogenation, a process vital in the production of optically active pharmaceuticals (Yang et al., 1997).

Biological Evaluation and Pharmacodynamics

In the area of pharmacodynamics, (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL derivatives have been used to study their inhibitory effects on TNF-alpha production, as seen in the work of Matsui et al. (2003). This research is crucial in understanding the therapeutic potential of these compounds in treating inflammatory diseases (Matsui et al., 2003).

properties

IUPAC Name

(2R)-2-amino-2-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEURNIHEPFUIJ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL

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